molecular formula C7H18Cl2N2 B597426 (R)-2-Isopropylpiperazine dihydrochloride CAS No. 1217663-39-2

(R)-2-Isopropylpiperazine dihydrochloride

Cat. No. B597426
M. Wt: 201.135
InChI Key: YSTRELSNCHRZSI-KLXURFKVSA-N
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Description

“®-2-Isopropylpiperazine dihydrochloride” is a chemical compound . It is also known as "®-3-Piperidinamine dihydrochloride" . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular formula of “®-2-Isopropylpiperazine dihydrochloride” is C5H14Cl2N2 . The molecular weight is 173.08 g/mol .


Physical And Chemical Properties Analysis

“®-2-Isopropylpiperazine dihydrochloride” is a white to light yellow powder . It has a melting point of 206.0 to 210.0 °C . It is soluble in water .

Scientific Research Applications

  • Integrase Inhibitors in HIV/AIDS Drug Development

  • LDN 193189 Dihydrochloride in Neural Induction

  • R-3-Aminopiperidine Dihydrochloride in Chemical Synthesis
  • R-3-Aminopiperidine Dihydrochloride in Organic Synthesis

Safety And Hazards

“®-2-Isopropylpiperazine dihydrochloride” is hygroscopic . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored under inert gas in a well-ventilated place .

properties

IUPAC Name

(2R)-2-propan-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRELSNCHRZSI-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660832
Record name (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Isopropylpiperazine dihydrochloride

CAS RN

1217663-39-2
Record name (2R)-2-(Propan-2-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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